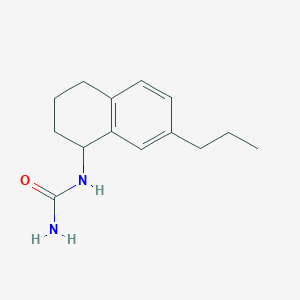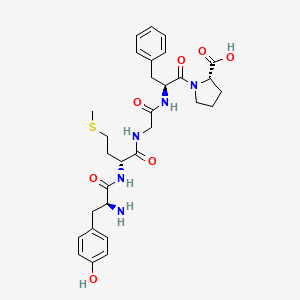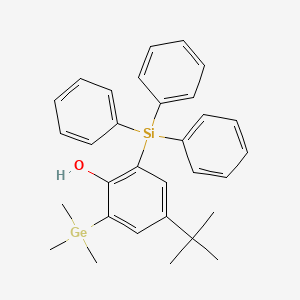
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol is a complex organic compound characterized by the presence of tert-butyl, trimethylgermyl, and triphenylsilyl groups attached to a phenol ring
Vorbereitungsmethoden
The synthesis of 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Phenol Core: The phenol core can be synthesized through electrophilic aromatic substitution reactions.
Introduction of tert-Butyl Group: The tert-butyl group is often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of Trimethylgermyl Group: The trimethylgermyl group can be introduced through a Grignard reaction involving trimethylgermyl chloride and a suitable phenol derivative.
Addition of Triphenylsilyl Group: The triphenylsilyl group is typically added using a silylation reaction with triphenylsilyl chloride and a base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the phenol group, using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating effects of the tert-butyl, trimethylgermyl, and triphenylsilyl groups.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the bulky substituents can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-tert-Butyl-4-methylphenol: Known for its antioxidant properties.
4-tert-Butyl-2-(trimethylsilyl)phenol: Similar structure but with a trimethylsilyl group instead of a trimethylgermyl group.
2-tert-Butyl-4-hydroxyanisole: Another phenolic compound with antioxidant activity.
The uniqueness of 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol lies in the combination of its substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63247-81-4 |
|---|---|
Molekularformel |
C31H36GeOSi |
Molekulargewicht |
525.3 g/mol |
IUPAC-Name |
4-tert-butyl-2-trimethylgermyl-6-triphenylsilylphenol |
InChI |
InChI=1S/C31H36GeOSi/c1-31(2,3)24-22-28(32(4,5)6)30(33)29(23-24)34(25-16-10-7-11-17-25,26-18-12-8-13-19-26)27-20-14-9-15-21-27/h7-23,33H,1-6H3 |
InChI-Schlüssel |
IKGIFKDLVXUDPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Ge](C)(C)C)O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


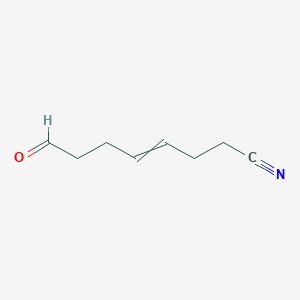
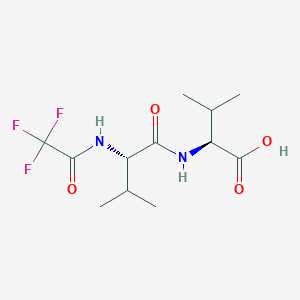
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
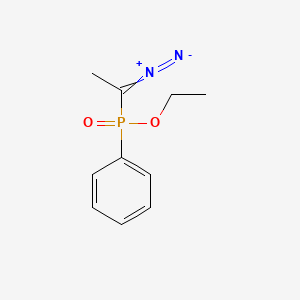



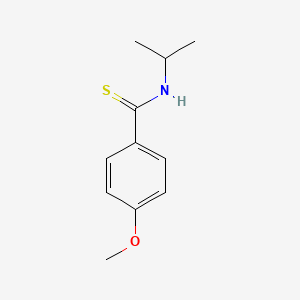
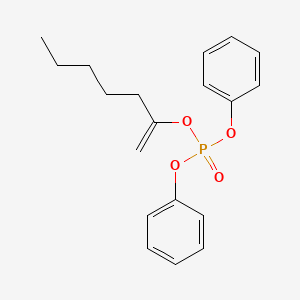
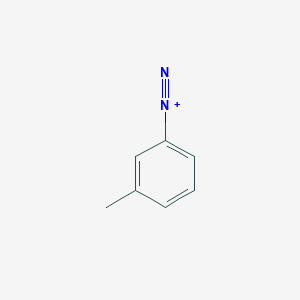
![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
